molecular formula C18H22N4O2S B2431206 1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea CAS No. 921486-16-0

1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea

Cat. No.: B2431206
CAS No.: 921486-16-0
M. Wt: 358.46
InChI Key: RLRLITUJMWPYEQ-UHFFFAOYSA-N
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Description

1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone under basic conditions.

    Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution, where 3-methylpiperidine reacts with an appropriate electrophile.

    Formation of the Urea Linkage: The final step involves the reaction of the thiazole derivative with phenyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites, thereby affecting biochemical pathways. For instance, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: These compounds share the thiazole ring structure and have similar pharmacological activities.

    Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine-based drugs, exhibit similar biological activities.

    Phenylurea Derivatives: These compounds have the urea linkage and are used in various medicinal applications.

Uniqueness

1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in drug design and development.

Properties

IUPAC Name

1-[4-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-13-6-5-9-22(11-13)16(23)10-15-12-25-18(20-15)21-17(24)19-14-7-3-2-4-8-14/h2-4,7-8,12-13H,5-6,9-11H2,1H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRLITUJMWPYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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